
2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide is a chemical compound with the molecular formula C10H10ClN3O3S and a molecular weight of 287.72 g/mol . This compound is characterized by the presence of a chloro, cyano, and sulfonamido group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide involves several steps. One common method includes the reaction of 3-chloro-4-cyanoaniline with methylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Analyse Des Réactions Chimiques
2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has potential biological activities and is used in the development of new pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide include:
2-Cyano-N-(4-methylphenyl)acetamide: This compound has a similar acetamide backbone but lacks the sulfonamido group.
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound has a similar cyano group but a different aromatic ring structure.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10ClN3O3S |
|---|---|
Poids moléculaire |
287.72 g/mol |
Nom IUPAC |
2-[(3-chloro-4-cyanophenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C10H10ClN3O3S/c1-14(6-10(13)15)18(16,17)8-3-2-7(5-12)9(11)4-8/h2-4H,6H2,1H3,(H2,13,15) |
Clé InChI |
QEPWPBBNLQSUDB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)N)S(=O)(=O)C1=CC(=C(C=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



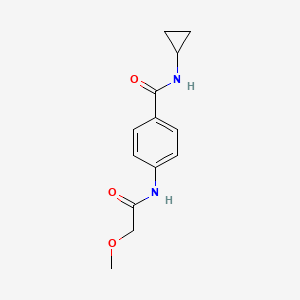
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14898272.png)
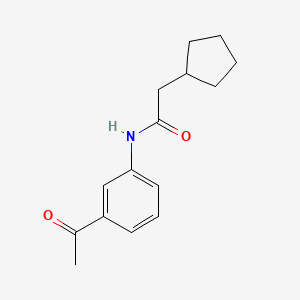

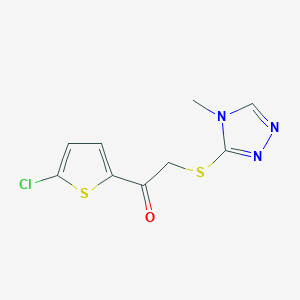
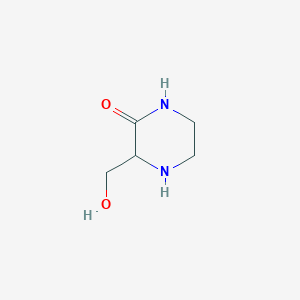
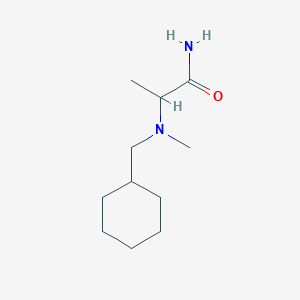
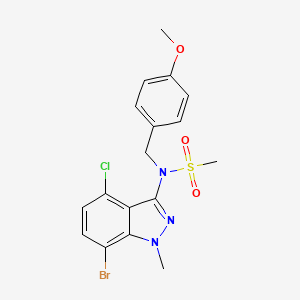
![2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14898309.png)

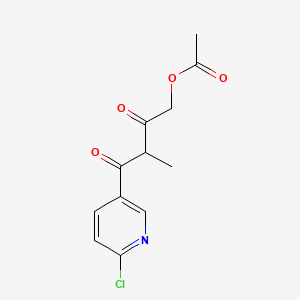
![7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione](/img/structure/B14898341.png)

